Pyrimido[4,5-d]pyrimidin-4(1H)-one, 1-(2-fluorophenyl)-2,3,5,6,7,8-hexahydro-6-(phenylmethyl)-2-thioxo-
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Overview
Description
6-BENZYL-1-(2-FLUOROPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is a complex heterocyclic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a benzyl group, a fluorophenyl group, and a sulfanylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BENZYL-1-(2-FLUOROPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE typically involves multi-step reactions. One common method includes the condensation of appropriate benzyl and fluorophenyl precursors with a thiourea derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and requires careful temperature control to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
6-BENZYL-1-(2-FLUOROPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in a variety of derivatives with modified functional groups .
Scientific Research Applications
6-BENZYL-1-(2-FLUOROPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: Its properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and molecular pathways.
Mechanism of Action
The mechanism of action of 6-BENZYL-1-(2-FLUOROPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or alter receptor signaling pathways, resulting in changes in cellular function .
Comparison with Similar Compounds
Similar Compounds
- 6-BENZYL-1-(2-CHLOROPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE
- 6-BENZYL-1-(2-METHOXYPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE
Uniqueness
The uniqueness of 6-BENZYL-1-(2-FLUOROPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H17FN4OS |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
6-benzyl-1-(2-fluorophenyl)-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H17FN4OS/c20-15-8-4-5-9-16(15)24-17-14(18(25)22-19(24)26)11-23(12-21-17)10-13-6-2-1-3-7-13/h1-9,21H,10-12H2,(H,22,25,26) |
InChI Key |
RDIHZGWIDLUWNS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(NCN1CC3=CC=CC=C3)N(C(=S)NC2=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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